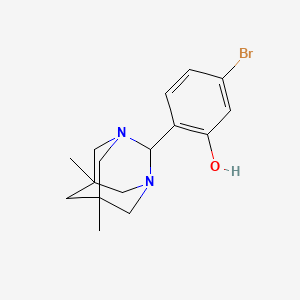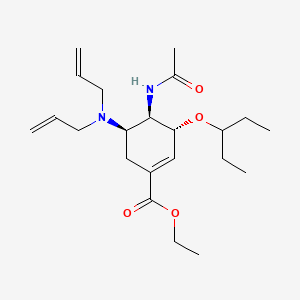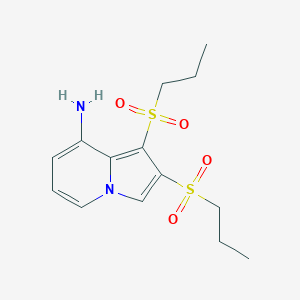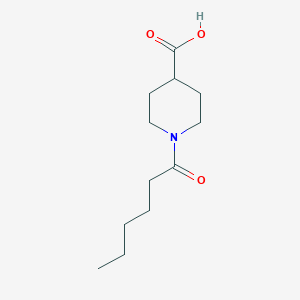
1-Hexanoylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanoylpiperidine-4-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a piperidine ring substituted with a hexanoyl group at the nitrogen atom and a carboxylic acid group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexanoylpiperidine-4-carboxylic acid can be synthesized through several methods:
Acylation of Piperidine: The hexanoyl group can be introduced to the piperidine ring via acylation using hexanoyl chloride in the presence of a base such as pyridine.
Oxidation of Alcohols: The carboxylic acid group can be introduced by oxidizing the corresponding alcohol using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate precursors.
Grignard Reactions: Reacting Grignard reagents with carbon dioxide to form carboxylic acids.
Chemical Reactions Analysis
Types of Reactions: 1-Hexanoylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing different functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
1-Hexanoylpiperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studying enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hexanoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways
Comparison with Similar Compounds
Piperidine: A simpler structure without the hexanoyl and carboxylic acid groups.
Hexanoic Acid: Lacks the piperidine ring.
Piperidine-4-carboxylic Acid: Similar but without the hexanoyl group
Uniqueness: 1-Hexanoylpiperidine-4-carboxylic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for targeted applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-hexanoylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c1-2-3-4-5-11(14)13-8-6-10(7-9-13)12(15)16/h10H,2-9H2,1H3,(H,15,16) |
InChI Key |
SSOVCMPITLGMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



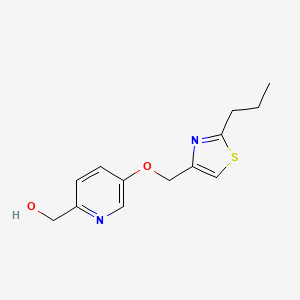
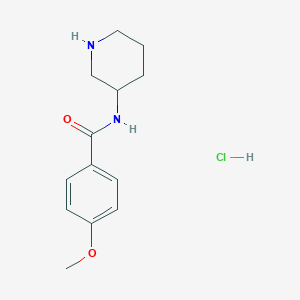
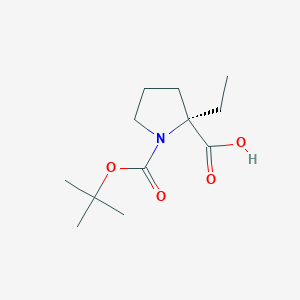
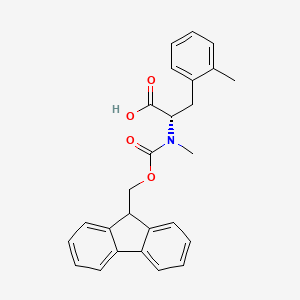
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
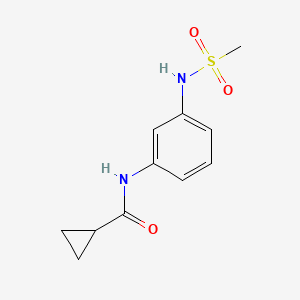

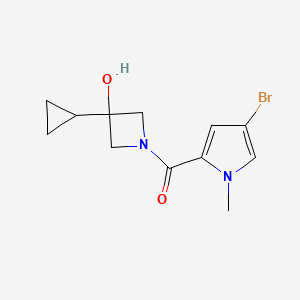
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
